molecular formula C18H13Cl2NO2S2 B405326 (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B405326
M. Wt: 410.3g/mol
InChI Key: YBZQULKZGNQBAU-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a dichlorobenzyloxy group and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common synthetic route includes the condensation of 2-(2,4-dichlorobenzyloxy)benzaldehyde with 3-methyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity . Its anticancer properties may be related to the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyloxy group and thiazolidinone ring make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H13Cl2NO2S2

Molecular Weight

410.3g/mol

IUPAC Name

(5E)-5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13Cl2NO2S2/c1-21-17(22)16(25-18(21)24)8-11-4-2-3-5-15(11)23-10-12-6-7-13(19)9-14(12)20/h2-9H,10H2,1H3/b16-8+

InChI Key

YBZQULKZGNQBAU-LZYBPNLTSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)/SC1=S

SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)SC1=S

Origin of Product

United States

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